molecular formula C10H11NO2S B14462003 2-(Benzenesulfonyl)butanenitrile CAS No. 66146-98-3

2-(Benzenesulfonyl)butanenitrile

Cat. No.: B14462003
CAS No.: 66146-98-3
M. Wt: 209.27 g/mol
InChI Key: WQEPKVYFZABXPJ-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)butanenitrile is an organic compound that belongs to the class of nitriles It features a butanenitrile backbone with a benzenesulfonyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

    From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, producing the nitrile.

    From Amides: Nitriles can be synthesized by dehydrating amides. This is achieved by heating a solid mixture of the amide and phosphorus (V) oxide (P4O10).

    From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles.

Industrial Production Methods

Industrial production of nitriles often involves the ammoxidation process, where an alkane is reacted with ammonia and oxygen in the presence of a catalyst to form the nitrile. This method is widely used due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Grignard reagents (RMgX) in anhydrous conditions.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Ketones.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)butanenitrile involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of human neutrophil elastase (hNE), it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition is achieved through the formation of a covalent acyl-enzyme complex, which is stabilized by hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

2-(Benzenesulfonyl)butanenitrile can be compared with other nitriles and sulfonyl-containing compounds:

Properties

CAS No.

66146-98-3

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

2-(benzenesulfonyl)butanenitrile

InChI

InChI=1S/C10H11NO2S/c1-2-9(8-11)14(12,13)10-6-4-3-5-7-10/h3-7,9H,2H2,1H3

InChI Key

WQEPKVYFZABXPJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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